molecular formula C19H16N4O2 B11999475 Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11999475
M. Wt: 332.4 g/mol
InChI Key: WVIAWCNQOSPFRC-UHFFFAOYSA-N
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Description

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole. This reaction is catalyzed by Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions. The reaction is carried out at 60°C under solvent-free conditions, resulting in yields ranging from 40% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of heterogeneous catalysts, such as those supported on magnetic surfaces, is advantageous for large-scale synthesis. These catalysts offer high stability, ease of separation from the reaction mixture, and potential for reuse, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction can produce reduced analogs with modified functional groups .

Mechanism of Action

The mechanism of action of Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its specific substitution pattern and the presence of the methyl ester group, which imparts unique chemical and biological properties. Its ability to act as a catalyst and its potential therapeutic applications further distinguish it from similar compounds .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C19H16N4O2/c1-25-18(24)17-21-19-20-15(13-8-4-2-5-9-13)12-16(23(19)22-17)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,20,21,22)

InChI Key

WVIAWCNQOSPFRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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